molecular formula C9H7N3O2 B8790253 2-Methyl-7-nitroquinazoline

2-Methyl-7-nitroquinazoline

Cat. No. B8790253
M. Wt: 189.17 g/mol
InChI Key: PCIWKVCLILMGPN-UHFFFAOYSA-N
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Patent
US07655688B2

Procedure details

Compound 25A (0.400 g, 2.12 mmol) was dissolved in EtOAc (20 mL) and Pd/C (10% Pd, 0.045 g) was added. Hydrogen was then introduced to the flask with a balloon. After 6 h, the reaction was filtered through celite rinsing with EtOAc. Concentration in vacuo gave compound 25B as a yellow solid (0.311 g). This was taken on without purification to subsequent reactions.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.045 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([N+:12]([O-])=O)=[CH:7][CH:8]=2)[N:3]=1.[H][H]>CCOC(C)=O.[Pd]>[NH2:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[N:11][C:2]([CH3:1])=[N:3]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=NC2=CC(=CC=C2C=N1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.045 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
through celite rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C2C=NC(=NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.311 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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